molecular formula C18H19NO2 B2746106 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone CAS No. 478261-92-6

1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone

Cat. No.: B2746106
CAS No.: 478261-92-6
M. Wt: 281.355
InChI Key: DCIZTPFUBXOHGO-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone is an organic compound with a unique structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a 3,3-dimethyl-2-azetanone moiety

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde and 3,3-dimethyl-2-azetidinone.

    Reaction Conditions: The key step involves the condensation of 4-(benzyloxy)benzaldehyde with 3,3-dimethyl-2-azetidinone under acidic or basic conditions to form the desired product.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures and solvents to facilitate these reactions.

    Major Products: The major products formed depend on the type of reaction, such as carboxylic acids from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 4-(benzyloxy)phenylacetic acid and 1-(benzyloxy)-4-isocyanatobenzene share structural similarities.

    Uniqueness: The presence of the 3,3-dimethyl-2-azetanone moiety distinguishes it from other benzyloxyphenyl derivatives, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-1-(4-phenylmethoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-18(2)13-19(17(18)20)15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIZTPFUBXOHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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